An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-8-methylquinazoline and Its Intermediates
An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-8-methylquinazoline and Its Intermediates
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 4-Chloro-8-methylquinazoline, a key heterocyclic building block in medicinal chemistry. The quinazoline scaffold is a privileged structure, forming the core of numerous compounds investigated for therapeutic applications, notably as tyrosine kinase inhibitors in oncology.[1][2] This document outlines a reliable two-step synthetic pathway, starting from the commercially available 2-amino-3-methylbenzoic acid. Each intermediate and the final product are thoroughly characterized using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The causality behind experimental choices, detailed step-by-step protocols, and self-validating characterization data are presented to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
4-Chloro-8-methylquinazoline is a substituted quinazoline featuring a reactive chloro group at the 4-position. This chlorine atom acts as an excellent leaving group, making the compound a versatile precursor for introducing various nucleophiles (e.g., amines, thiols) to generate libraries of novel 4-substituted quinazoline derivatives.[1] Such derivatives are of significant interest in drug discovery, particularly for the development of targeted cancer therapies.[3]
The synthetic strategy detailed herein is a robust and logical sequence designed for efficiency and high purity. It begins with a classic cyclization reaction to form the core heterocyclic system, followed by a functional group conversion to install the reactive chloride.
The overall synthetic pathway is illustrated below:
Caption: Overall synthetic pathway for 4-Chloro-8-methylquinazoline.
Synthesis and Characterization of Intermediates
A successful synthesis relies on the careful execution of each step and rigorous confirmation that the desired intermediate has been formed before proceeding. This section details the preparation and validation of the starting material and the key quinazolinone intermediate.
Intermediate 0: 2-Amino-3-methylbenzoic Acid
2-Amino-3-methylbenzoic acid serves as the foundational starting material. It is a white, solid organic compound that is commercially available from numerous suppliers.[4] Its structure provides the necessary aniline and carboxylic acid functionalities, ortho-disposed, which are primed for cyclization into the quinazoline ring system. The methyl group at the 3-position ultimately becomes the 8-methyl substituent in the final product.
Characterization Summary (Intermediate 0):
| Property | Description |
| IUPAC Name | 2-Amino-3-methylbenzoic acid |
| CAS Number | 4389-45-1 |
| Molecular Formula | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol |
| Appearance | White to off-white solid/powder.[4] |
| Key IR Peaks (cm⁻¹) | ~3400-3300 (N-H stretch), ~3200-2500 (O-H stretch, broad), ~1680 (C=O stretch) |
| ¹H NMR (DMSO-d₆) | δ ~11-13 (s, 1H, -COOH), δ ~7.8 (d, 1H, Ar-H), δ ~7.2 (d, 1H, Ar-H), δ ~6.6 (t, 1H, Ar-H), δ ~5.9 (s, 2H, -NH₂), δ ~2.1 (s, 3H, -CH₃)[5] |
| MS (ESI+) | Expected m/z: 152.06 [M+H]⁺ |
Intermediate 1: 8-Methylquinazolin-4(3H)-one
The formation of the quinazolinone core is achieved via the Niementowski quinazolinone synthesis. This reaction involves heating the anthranilic acid derivative with an excess of formamide.[6] The formamide serves both as a reagent, providing the C2 carbon of the quinazoline ring, and as a high-boiling solvent.
Causality: The reaction proceeds through an initial formation of an o-amidobenzamide intermediate, which then undergoes intramolecular cyclization with the elimination of water to yield the stable, fused heterocyclic system.[6] Heating is essential to drive the dehydration and cyclization steps.
Experimental Protocol: Synthesis of 8-Methylquinazolin-4(3H)-one
-
Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add 2-amino-3-methylbenzoic acid (10.0 g, 66.1 mmol).
-
Reagent Addition: Add formamide (40 mL).
-
Reaction: Heat the mixture in an oil bath to 160-180°C for 4-5 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. A precipitate will form. Pour the mixture into 200 mL of cold water.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the solid thoroughly with cold water (3 x 50 mL) and then with a small amount of cold ethanol. Dry the product in a vacuum oven. The product is typically obtained as a white or pale yellow solid.
Characterization and Validation (Intermediate 1):
The successful formation of 8-methylquinazolin-4(3H)-one is confirmed by the appearance of characteristic signals and the disappearance of starting material signals.
| Property | Description |
| IUPAC Name | 8-Methylquinazolin-4(3H)-one |
| Molecular Formula | C₉H₈N₂O |
| Molecular Weight | 160.17 g/mol |
| Appearance | White to pale yellow solid |
| Key IR Peaks (cm⁻¹) | ~3200 (N-H stretch), ~1670 (Amide C=O stretch), ~1610 (C=N stretch) |
| ¹H NMR (DMSO-d₆) | δ ~12.1 (s, 1H, -NH), δ ~8.1 (s, 1H, H2), δ ~8.0 (d, 1H, H5), δ ~7.6 (d, 1H, H7), δ ~7.4 (t, 1H, H6), δ ~2.6 (s, 3H, -CH₃) |
| ¹³C NMR (DMSO-d₆) | δ ~162 (C4), δ ~149 (C2), δ ~148 (C8a), δ ~136 (C8), δ ~134 (C6), δ ~126 (C5), δ ~125 (C7), δ ~121 (C4a), δ ~17 (-CH₃) |
| MS (ESI+) | Expected m/z: 161.07 [M+H]⁺ |
Trustworthiness Check: The IR spectrum should show the loss of the broad carboxylic acid O-H peak and the appearance of a sharp amide N-H peak and a strong C=O stretch. The ¹H NMR confirms the cyclization by showing a new singlet around δ 8.1 ppm for the C2-proton and the disappearance of the -COOH and -NH₂ protons of the starting material, replaced by a single downfield amide proton.
Synthesis and Characterization of 4-Chloro-8-methylquinazoline
The final step is the conversion of the lactam (amide) functionality in the quinazolinone to a reactive chloride. This is a crucial transformation that activates the 4-position for subsequent nucleophilic substitution reactions.
Causality: Thionyl chloride (SOCl₂) is a standard and effective reagent for this type of chlorination.[6][7] The reaction proceeds via the Vilsmeier-Haack mechanism. A catalytic amount of dimethylformamide (DMF) is often added to form the Vilsmeier reagent in situ, which is the active electrophilic species that facilitates the conversion of the amide to the chloro-imidoyl chloride, which then aromatizes to the final product. Refluxing ensures the reaction goes to completion.
Caption: Experimental workflow for the chlorination of 8-methylquinazolin-4(3H)-one.
Experimental Protocol: Synthesis of 4-Chloro-8-methylquinazoline
-
Setup: To a 100 mL round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize HCl and SO₂ fumes), add 8-methylquinazolin-4(3H)-one (5.0 g, 31.2 mmol).
-
Reagent Addition: Carefully add thionyl chloride (25 mL, 343 mmol) followed by 3-4 drops of DMF.
-
Reaction: Heat the mixture to reflux (approx. 80°C) for 2-3 hours. The solid should dissolve to form a clear solution.
-
Work-up: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (rotary evaporator).
-
Quenching: Cautiously add the resulting residue to 200 g of crushed ice with stirring.
-
Neutralization: Slowly add concentrated ammonium hydroxide solution until the mixture is basic (pH 8-9). A solid will precipitate.
-
Isolation: Collect the crude solid by vacuum filtration and wash with cold water. Alternatively, extract the product into a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product as a solid.
Characterization and Validation (Final Product):
| Property | Description |
| IUPAC Name | 4-Chloro-8-methylquinazoline |
| CAS Number | 58421-80-0[8] |
| Molecular Formula | C₉H₇ClN₂ |
| Molecular Weight | 178.62 g/mol [8] |
| Appearance | White to light yellow crystalline solid |
| Key IR Peaks (cm⁻¹) | Absence of C=O (~1670) and N-H (~3200) peaks. Appearance of aromatic C-Cl stretch (~1100-1000). |
| ¹H NMR (CDCl₃) | δ ~8.8 (s, 1H, H2), δ ~8.1 (d, 1H, H5), δ ~7.8 (d, 1H, H7), δ ~7.6 (t, 1H, H6), δ ~2.8 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ ~162 (C4), δ ~155 (C2), δ ~152 (C8a), δ ~140 (C8), δ ~134 (C6), δ ~129 (C5), δ ~124 (C7), δ ~118 (C4a), δ ~18 (-CH₃) |
| MS (EI+) | Expected m/z: 178.03 [M]⁺ (with characteristic ~3:1 isotope pattern for ³⁵Cl/³⁷Cl at m/z 178/180) |
Trustworthiness Check: The most critical validation is the complete disappearance of the amide proton (~12.1 ppm) and the C=O stretch in the IR spectrum. The mass spectrum provides definitive proof with the correct molecular ion peak and the unmistakable 3:1 isotopic signature of a monochlorinated compound. The aromatic protons in the ¹H NMR will shift slightly upon aromatization of the pyrimidine ring.
Summary and Conclusion
This guide has detailed a reliable and well-characterized two-step synthesis of 4-Chloro-8-methylquinazoline. The progression from 2-amino-3-methylbenzoic acid through the key 8-methylquinazolin-4(3H)-one intermediate is logical and employs standard organic chemistry transformations. The provided protocols are robust, and the comprehensive characterization data at each stage serves as a self-validating system, ensuring the identity and purity of the materials. By following this guide, researchers can confidently produce high-quality 4-Chloro-8-methylquinazoline for use in drug discovery programs and other advanced chemical syntheses.
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